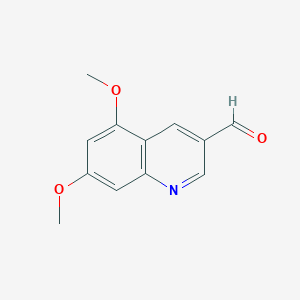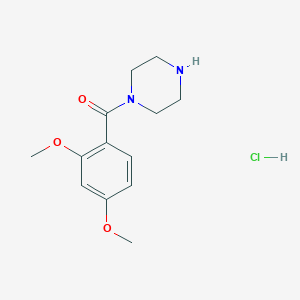![molecular formula C7H8N2O3S B1419498 (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid CAS No. 90712-49-5](/img/structure/B1419498.png)
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Vue d'ensemble
Description
“(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid” is a chemical compound with the molecular weight of 363.39 . It is also known as Cefadroxil Related Compound I .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H12N2O4S/c1-15-2-4-3-16-8-5(10)7(12)11(8)6(4)9(13)14/h5,8H,2-3,10H2,1H3,(H,13,14)/t5-,8-/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.27 . It appears as a pale-yellow to yellow-brown solid .Applications De Recherche Scientifique
Synthesis Applications
- Synthesis of Derivatives : This compound has been utilized in the synthesis of various derivatives, including Benzhydryl and Cephem derivatives, demonstrating its versatility in chemical synthesis (Deng, 2007); (Blau et al., 2008).
Chemical Characterization
- Structural Elucidation : The compound has been instrumental in the structural elucidation and characterization of impurities in drugs like Cefdinir, contributing to quality control in pharmaceuticals (Rao et al., 2007).
Spectroscopic Analysis
- Spectroscopic Studies : It has been studied for its molecular structure and vibrational spectroscopic properties, providing insights into its chemical behavior and potential applications (Ramalingam et al., 2011).
Pharmaceutical Research
- Antibacterial Activity : The compound has shown promise in the study of antibacterial activity, comparing its efficacy with other cephalosporins and β-lactam compounds (Neu et al., 1979).
Hydrolysis Studies
- Hydrolysis Products : Research has been conducted on the controlled hydrolysis of related cephalosporins, leading to the identification of hydrolysis products which is crucial in understanding drug stability and metabolism (Koshy & Cazers, 1997).
Safety and Hazards
While specific safety and hazards information for this compound is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mécanisme D'action
Target of Action
The compound “(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid”, also known as CS-0499204, is a type of β-lactam antibiotic . The primary targets of β-lactam antibiotics are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them crucial targets for antibiotics.
Mode of Action
β-lactam antibiotics, such as CS-0499204, inhibit the third and last stage of bacterial cell wall synthesis by binding to PBPs . This binding inhibits the cross-linking of peptidoglycan strands, which are necessary for bacterial cell wall strength and rigidity. As a result, the bacterial cell wall becomes weak, leading to cell lysis and death .
Biochemical Pathways
The biochemical pathways affected by CS-0499204 are primarily related to bacterial cell wall synthesis. By inhibiting PBPs, CS-0499204 disrupts the cross-linking of peptidoglycan strands, a critical step in cell wall synthesis . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
Β-lactam antibiotics generally have good oral bioavailability, are distributed widely throughout the body, are metabolized in the liver, and are excreted via the kidneys .
Result of Action
The molecular and cellular effects of CS-0499204’s action primarily involve the disruption of bacterial cell wall synthesis. By inhibiting PBPs, CS-0499204 prevents the cross-linking of peptidoglycan strands, weakening the bacterial cell wall . This leads to cell lysis and death, effectively eliminating the bacterial infection .
Action Environment
The action, efficacy, and stability of CS-0499204 can be influenced by various environmental factors. For instance, the presence of β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics, can affect the efficacy of CS-0499204 . Additionally, factors such as pH and temperature can influence the stability and activity of the antibiotic
Propriétés
IUPAC Name |
(6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c8-4-5(10)9-3(7(11)12)1-2-13-6(4)9/h1-4,6H,8H2,(H,11,12)/t3?,4-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTVGZMBPPXMAO-WVOWXROLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2C(C(=O)N2C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1419418.png)



![2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1419423.png)
![2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1419424.png)
![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1419427.png)

![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1419433.png)
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419435.png)


![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)